4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid
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Overview
Description
“4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid” is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . This compound has shown substantial biological activities .
Synthesis Analysis
There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Yalgin and co-workers report the synthesis of 2-methyl- . A series of 4-[(quinolin-4-yl)amino]benzamide derivatives as the novel anti-influenza agents were designed and synthesized .Molecular Structure Analysis
Quinoline, also called benzopyridine, is a well-known nitrogenous tertiary base containing a heteronucleus with the chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .Physical and Chemical Properties Analysis
The molecular weight of quinoline is 129.16 g/mol . It is a pungent hygroscopic colorless oily liquid .Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, are recognized for their role as anticorrosive materials. These compounds are effective in mitigating metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This is attributed to their high electron density, which facilitates the adsorption and formation of these complexes, offering a promising approach for protecting metals against corrosion in various environments (Verma, Quraishi, & Ebenso, 2020).
Pharmacological Significance
Quinoline and its derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and antifungal activities. These compounds serve as crucial scaffolds in medicinal chemistry, leading to the development of various therapeutic agents. Research has highlighted the importance of quinoline derivatives in synthesizing bioactive compounds, underscoring their therapeutic potential across a wide range of illnesses (Salahuddin et al., 2023). Moreover, the stability of quinazolinone nucleus, a closely related structure, has inspired the introduction of many bioactive moieties, resulting in the creation of new medicinal agents with significant antibacterial activity (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Mechanism of Action
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability .
Result of Action
Quinoline derivatives are known to have various biological activities, which can result in a range of molecular and cellular effects .
Action Environment
Environmental factors can greatly influence the action of a compound .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound may have significant anti-influenza virus activity . It is believed to influence cell function by interacting with the ribonucleoprotein of the influenza virus .
Molecular Mechanism
It is suggested that this compound may interact with the ribonucleoprotein of the influenza virus, potentially inhibiting its activity
Temporal Effects in Laboratory Settings
The temporal effects of 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid in laboratory settings are not yet fully known. It is suggested that this compound may have significant anti-influenza virus activity
Properties
IUPAC Name |
4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-10-8-15(23-13-5-2-11(3-6-13)17(24)25)14-7-4-12(18(19,20)21)9-16(14)22-10/h2-9H,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMPDKZNVANULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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